Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide
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Overview
Description
Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide is a derivative of phenanthridine, a heterocyclic aromatic organic compound. This compound is known for its ability to intercalate into DNA, making it a valuable tool in molecular biology and biochemistry. It is commonly used as a fluorescent marker for nucleic acids due to its strong binding affinity and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of phenanthridine derivatives.
Anionic Ring-Closure Reactions: Using Grignard reagents, the anionic ring-closure reactions are performed.
Oxidation: The carbanion formed is oxidized using copper iodide to form a radical.
Final Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted phenanthridine derivatives.
Scientific Research Applications
Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker for nucleic acids and in the synthesis of rigid polyamides.
Biology: Employed in DNA-binding studies and as a probe for cell viability.
Medicine: Investigated for its anti-tumor and anti-viral properties.
Industry: Utilized in the production of fluorescent dyes and as a marker in various biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA. This involves the insertion of the planar phenanthridine moiety between DNA base pairs, leading to a decrease in the DNA helical twist and lengthening of the DNA . This intercalation disrupts DNA replication and transcription, making it useful in various biochemical assays and as an anti-tumor agent .
Comparison with Similar Compounds
Ethidium Bromide: Another phenanthridine derivative used as a DNA intercalator and fluorescent marker.
Propidium Iodide: A close analogue used as a probe for cell viability.
Dimidium Bromide: Similar in structure and used for similar applications.
Uniqueness: Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide is unique due to its specific substitution pattern, which enhances its DNA-binding affinity and fluorescence properties compared to other phenanthridine derivatives .
Properties
CAS No. |
64457-77-8 |
---|---|
Molecular Formula |
C21H20IN3 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide |
InChI |
InChI=1S/C21H19N3.HI/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H |
InChI Key |
SJPSPCODIPFASV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |
Origin of Product |
United States |
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